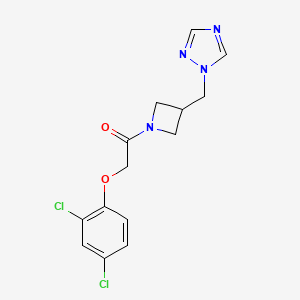
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C14H14Cl2N4O2 and its molecular weight is 341.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one is a synthetic organic molecule that integrates a triazole moiety and an azetidine ring, which are known for their biological significance. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's rigidity and potential interaction with biological targets.
- Triazole Moiety : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Dichlorophenoxy Group : Enhances the lipophilicity and biological activity of the compound.
Antimicrobial Properties
Preliminary studies indicate that compounds with triazole rings exhibit significant antimicrobial activity . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal cell membrane synthesis. This suggests potential applications in treating fungal infections.
Anticancer Activity
Research has identified similar triazole derivatives as promising candidates in cancer therapy. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, studies show that triazole derivatives can inhibit growth in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzymatic Activity : The triazole ring may participate in hydrogen bonding with enzymes, disrupting their function.
- Modulate Biological Pathways : The azetidine component may affect signaling pathways critical for cell proliferation and survival.
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various triazole derivatives against cancer cell lines, it was found that modifications to the azetidine structure significantly enhanced cytotoxicity. The compound demonstrated an IC50 value of 27.3 μM against T47D cells, suggesting a strong potential for further development as an anticancer agent .
Study 2: Antifungal Activity
Another research focused on the antifungal properties of triazole compounds revealed that this specific derivative inhibited the growth of Candida species effectively. The presence of the dichlorophenoxy group was noted to enhance antifungal activity compared to non-substituted analogs .
Research Findings Summary
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c15-11-1-2-13(12(16)3-11)22-7-14(21)19-4-10(5-19)6-20-9-17-8-18-20/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAMIPRVAFFDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














